molecular formula C8H10ClNO3 B13036864 Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride

Cat. No.: B13036864
M. Wt: 203.62 g/mol
InChI Key: OWOAHISWPCGCTA-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride is a chemical compound with significant relevance in organic synthesis and pharmaceutical research. It is a derivative of pyridine, a basic heterocyclic organic compound, and is known for its versatile applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride typically involves a multicomponent reaction. One common method includes the reaction between terminal alkynes, isocyanates, and malonates in the presence of copper acetylides and t-BuOLi . This domino catalytic reaction is efficient and allows the construction of the desired scaffold by creating three covalent bonds in one pot.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride is unique due to its specific structural features and reactivity profile. Its ability to undergo various chemical transformations and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

ethyl 2-oxo-1H-pyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c1-2-12-8(11)6-4-3-5-9-7(6)10;/h3-5H,2H2,1H3,(H,9,10);1H

InChI Key

OWOAHISWPCGCTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CNC1=O.Cl

Origin of Product

United States

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